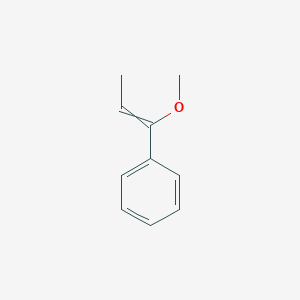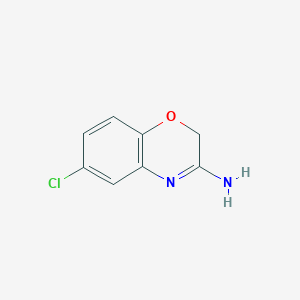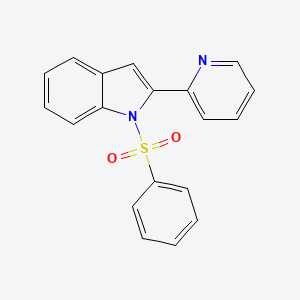
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide is a synthetic organic compound with the molecular formula C21H12ClNO3 It is characterized by the presence of a benzamide group attached to a chlorinated anthracenedione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide typically involves the reaction of 7-chloro-9,10-anthraquinone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, anthracenes, and benzamides, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a key factor in its anticancer activity. Additionally, it can inhibit certain enzymes involved in cellular metabolism, leading to cell death in cancerous cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide
- 1-Benzamido-4-chloroanthraquinone
- 1-Chloro-4-benzoylaminoanthraquinone
Uniqueness
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide is unique due to its specific substitution pattern on the anthracenedione core, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further research and development in medicinal chemistry.
Propiedades
Número CAS |
79285-15-7 |
|---|---|
Fórmula molecular |
C21H12ClNO3 |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C21H12ClNO3/c22-13-9-10-14-16(11-13)20(25)18-15(19(14)24)7-4-8-17(18)23-21(26)12-5-2-1-3-6-12/h1-11H,(H,23,26) |
Clave InChI |
VYIDDNKEDYNTDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)









![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)

